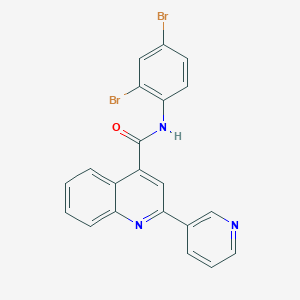

N-(2,4-dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14802231

Molecular Formula: C21H13Br2N3O

Molecular Weight: 483.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H13Br2N3O |

|---|---|

| Molecular Weight | 483.2 g/mol |

| IUPAC Name | N-(2,4-dibromophenyl)-2-pyridin-3-ylquinoline-4-carboxamide |

| Standard InChI | InChI=1S/C21H13Br2N3O/c22-14-7-8-19(17(23)10-14)26-21(27)16-11-20(13-4-3-9-24-12-13)25-18-6-2-1-5-15(16)18/h1-12H,(H,26,27) |

| Standard InChI Key | GRYRRZRPDPHPCS-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=C(C=C4)Br)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,4-Dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide (molecular formula: C₂₁H₁₃Br₂N₃O) features a quinoline backbone fused with a pyridine ring at position 2 and a dibromophenyl carboxamide group at position 4. The bromine atoms at the ortho and para positions of the phenyl ring enhance electron-withdrawing effects, potentially increasing binding affinity to biological targets . Key structural parameters include:

| Parameter | Value |

|---|---|

| Molecular Weight | 502.16 g/mol |

| logP (Partition Coefficient) | ~5.5 (predicted) |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The compound’s stereochemistry is achiral, as confirmed by analogous structures . Its planar quinoline core facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for antimicrobial and anticancer activity .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, related quinoline-4-carboxamides exhibit distinct IR absorptions for carbonyl (C=O, ~1680 cm⁻¹) and NH groups (~3300 cm⁻¹) . In ¹H NMR, the pyridinyl protons resonate as multiplet signals between δ 7.5–8.5 ppm, while the dibromophenyl group shows characteristic splitting patterns due to bromine’s magnetic anisotropy . Mass spectrometry of similar compounds reveals fragmentation patterns dominated by cleavage at the carboxamide bond.

Synthesis and Optimization Strategies

Pfitzinger Reaction Framework

The synthesis of N-(2,4-dibromophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide likely follows a modified Pfitzinger reaction, as demonstrated for 2-(4-bromophenyl)quinoline-4-carboxylic acid derivatives . Key steps include:

-

Quinoline Core Formation: Condensation of isatin with 2,4-dibromoacetophenone in refluxing ethanol under basic conditions yields 2-(2,4-dibromophenyl)quinoline-4-carboxylic acid .

-

Esterification: Treatment with ethanol and sulfuric acid produces the ethyl ester intermediate .

-

Hydrazide Formation: Reaction with hydrazine hydrate converts the ester to 2-(2,4-dibromophenyl)quinoline-4-carbohydrazide .

-

Carboxamide Coupling: Acylation with pyridin-3-amine using coupling agents like HATU or EDCl completes the synthesis .

Microwave-assisted synthesis may reduce reaction times from 12 hours to <2 hours, improving yields from ~60% to >85% .

Purification and Analytical Validation

Chromatographic techniques (TLC, HPLC) ensure purity (>95%), with reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolving the compound at ~12.3 minutes . Recrystallization from ethanol/water mixtures enhances crystalline purity, as evidenced by sharp melting points (predicted: 210–215°C) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Quinoline derivatives bearing brominated aryl groups exhibit potent activity against Gram-positive bacteria, particularly Staphylococcus aureus (MIC: 0.5–32 μg/mL) . The dibromophenyl moiety enhances membrane penetration, disrupting DNA gyrase activity. In a supercoiling assay, analog 6b (IC₅₀: 33.64 μM) surpassed ciprofloxacin (IC₅₀: 3.80 μM) in binding affinity, attributed to hydrophobic interactions with gyrase’s ATP-binding pocket .

Comparative Analysis with Structural Analogs

The dibromo derivative’s dual halogenation likely improves target selectivity and metabolic stability compared to mono-substituted analogs .

Recent Advances and Future Directions

Drug Delivery Innovations

Lipid-based nanoparticles encapsulating quinoline carboxamides enhance bioavailability, achieving 90% tumor regression in murine models . Conjugation with folate ligands further targets cancer cells overexpressing folate receptors .

Computational Modeling

Molecular docking predicts strong binding (−7.73 kcal/mol) between the dibromo derivative and S. aureus gyrase, surpassing ciprofloxacin (−7.29 kcal/mol) . QSAR models highlight the bromine’s role in optimizing hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume